molecular formula C5H11NO3 B14890198 3-Hydroxyazetidine acetate

3-Hydroxyazetidine acetate

Cat. No.: B14890198
M. Wt: 133.15 g/mol
InChI Key: BTKWQBRVIUOVSC-UHFFFAOYSA-N
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Description

Significance of the Azetidine (B1206935) Core in Modern Organic Chemistry Research

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom, representing a fascinating and important class of molecules in organic synthesis and medicinal chemistry. rsc.orgrsc.org Their significance stems from a unique combination of ring strain and stability. The considerable ring strain of approximately 25.4 kcal/mol makes them reactive and amenable to various chemical transformations. rsc.org This reactivity, however, is balanced by greater stability compared to their three-membered counterparts, aziridines, which allows for easier handling and more controlled reactions. rsc.orgrsc.org

The azetidine ring is considered a "privileged" motif in medicinal chemistry, appearing in numerous bioactive molecules and natural products. rsc.org Its unique four-membered scaffold, containing an embedded polar nitrogen atom, allows it to serve as a versatile building block in the synthesis of more complex organic molecules. rsc.orgfiveable.me The stereochemistry of the azetidine ring is a critical factor, as its chirality can significantly influence the structure, reactivity, and biological properties of the final compound. fiveable.me

Academic Relevance of 3-Hydroxyazetidine Derivatives as Chemical Entities

Within the broader class of azetidines, 3-hydroxyazetidine derivatives have garnered substantial academic interest due to their utility as versatile chemical building blocks. The hydroxyl group at the 3-position provides a convenient handle for further functionalization, allowing for the synthesis of a diverse array of more complex molecules. These derivatives are particularly valuable in medicinal chemistry for the development of novel therapeutic agents. ontosight.aichemimpex.com

For instance, 3-hydroxyazetidine hydrochloride, a closely related compound, is a crucial intermediate in the synthesis of various pharmaceuticals, including those targeting neurological disorders. chemimpex.com Research has also explored the use of azetidine derivatives as enzyme inhibitors, which could pave the way for new treatments for a range of diseases. ontosight.ainih.gov The ability to synthesize both enantiomers of certain 3-hydroxyazetidine carboxylic acids from readily available starting materials like D-glucose further enhances their value to medicinal chemists, providing a new class of peptide isosteres. nih.gov

Overview of Current Research Trajectories for 3-Hydroxyazetidine Acetate (B1210297) and Related Structures

Current research on 3-hydroxyazetidine acetate and its analogs is focused on several key areas, including the development of new synthetic methodologies and the exploration of their potential applications in drug discovery and materials science.

Recent advances in synthetic chemistry have led to more efficient and selective methods for preparing azetidines. These include ring contraction, cycloaddition reactions, C-H activation, and strain-release homologation. rsc.org For example, a new synthetic method for 3-hydroxyazetidine hydrochloride has been developed using tert-butylamine (B42293) and epichlorohydrin (B41342), proceeding through cyclization, acetyl reaction, and deacetylation. google.com Another approach involves the use of benzylamine (B48309), which is a more cost-effective starting material. google.com

In the realm of drug discovery, researchers are actively investigating the use of 3-hydroxyazetidine derivatives to create novel bioactive molecules. These compounds serve as key intermediates in the synthesis of a variety of therapeutic agents. chemimpex.comchemicalbook.comcymitquimica.com For example, they are used in the synthesis of fluoroquinolone antibiotics and as intermediates for polypeptides. chemicalbook.comcymitquimica.com Furthermore, derivatives of 3-hydroxyazetidine are being explored for their potential in creating new materials, such as polymers with enhanced stability and reactivity. chemimpex.com

The table below provides a summary of key data for 3-Hydroxyazetidine and its hydrochloride salt, which are closely related to the acetate form.

Property3-Hydroxyazetidine3-Hydroxyazetidine Hydrochloride
Molecular Formula C3H7NO nih.govC3H8ClNO cymitquimica.comchemicalbook.com
Molecular Weight 73.09 g/mol nih.gov109.55 g/mol cymitquimica.comchemicalbook.comnih.gov
Appearance -White to yellow to orange crystalline powder chemimpex.comcymitquimica.com
Melting Point -85-90 °C sigmaaldrich.comsigmaaldrich.com
CAS Number 45347-82-8 nih.gov18621-18-6 chemicalbook.comsigmaaldrich.com
InChI Key GMWFCJXSQQHBPI-UHFFFAOYSA-N nih.govUQUPQEUNHVVNKW-UHFFFAOYSA-N cymitquimica.comsigmaaldrich.comsigmaaldrich.com

Properties

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

acetic acid;azetidin-3-ol

InChI

InChI=1S/C3H7NO.C2H4O2/c5-3-1-4-2-3;1-2(3)4/h3-5H,1-2H2;1H3,(H,3,4)

InChI Key

BTKWQBRVIUOVSC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1C(CN1)O

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 3 Hydroxyazetidine Acetate Derivatives

Fundamental Reaction Mechanisms

The reactivity of 3-hydroxyazetidine acetate (B1210297) is governed by the interplay between the ester functionality and the strained azetidine (B1206935) ring. Basic organic reaction mechanisms such as hydrolysis, nucleophilic substitution, and dehydration are common pathways for its transformation.

The acetate group of 3-hydroxyazetidine acetate is susceptible to hydrolysis, a reaction that splits the ester with water, a process that can be catalyzed by either an acid or a base. lumenlearning.comlibretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst and an excess of water, the ester undergoes hydrolysis to yield 3-hydroxyazetidine and acetic acid. libretexts.orglibretexts.org This reaction is essentially the reverse of esterification and is a reversible process that does not typically proceed to completion. lumenlearning.comlibretexts.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): When a base, such as sodium hydroxide, is used, the hydrolysis reaction is known as saponification. lumenlearning.comlibretexts.org This process is effectively irreversible as the carboxylic acid formed is deprotonated to a carboxylate salt. libretexts.org The reaction goes to completion, producing 3-hydroxyazetidine and a salt of acetic acid (e.g., sodium acetate). lumenlearning.com

Hydrolysis Type Catalyst/Reactant Products Key Characteristics
Acid-Catalyzed Strong Acid (e.g., H₂SO₄)3-Hydroxyazetidine + Acetic AcidReversible, does not go to completion. lumenlearning.comlibretexts.org
Base-Catalyzed Strong Base (e.g., NaOH)3-Hydroxyazetidine + Acetate SaltIrreversible, goes to completion. lumenlearning.comlibretexts.org

This table summarizes the key aspects of ester hydrolysis as applied to this compound.

Re-esterification is the reverse of acidic hydrolysis, where 3-hydroxyazetidine reacts with a carboxylic acid under acidic conditions to form the corresponding ester.

Nucleophilic substitution at the C3 carbon of the azetidine ring is a potential transformation pathway. However, the hydroxyl group (resulting from hydrolysis of the acetate) is a poor leaving group. For a substitution reaction to occur, the hydroxyl group must first be converted into a better leaving group. This can be achieved by protonation under strong acidic conditions or by conversion to a sulfonate ester (e.g., tosylate or mesylate).

Once activated, the carbon becomes susceptible to attack by a variety of nucleophiles. The azide (B81097) ion (N₃⁻), for instance, is an excellent nucleophile for forming C-N bonds in substitution reactions. masterorganicchemistry.com The high ring strain of the azetidine moiety can influence the kinetics and stereochemical outcome of such substitution reactions.

The elimination of water from the 3-hydroxyazetidine core is a key step that can lead to the formation of unsaturated azetidine structures or serve as an initiation for subsequent rearrangements. Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (H₂O). Its departure generates a carbocationic intermediate at the C3 position.

This dehydration step is the initiating event in the Ritter-initiated cascade rearrangements. durham.ac.uk The resulting strained, unsaturated azetidinium species is highly reactive and readily trapped by nucleophiles present in the reaction mixture, which prevents its isolation in a stable form.

Ring Expansion and Rearrangement Studies

The strained four-membered ring of 3-hydroxyazetidine derivatives makes them prime candidates for rearrangements that lead to more stable five- or six-membered ring systems. These transformations are often driven by the release of ring strain.

A significant transformation of 3-hydroxyazetidine derivatives is a novel rearrangement that produces highly substituted 2-oxazolines. worktribe.comnih.gov This reaction proceeds via a Ritter-initiated cascade and has been shown to be a general process with a broad substrate scope. durham.ac.ukfigshare.com

The process begins by treating a 3-hydroxyazetidine with a nitrile (e.g., acetonitrile) in the presence of a strong acid like sulfuric acid. durham.ac.uk The proposed mechanism involves the following steps:

Dehydration: Acid-catalyzed elimination of the tertiary benzylic alcohol to form a carbocation.

Ritter Reaction: Nucleophilic attack by the nitrile on the carbocation, forming an intermediate Ritter amide.

Intramolecular Rearrangement: The carbonyl oxygen of the newly formed amide attacks the azetidine ring. This step is driven by the relaxation of the inherent ring strain, causing the ring to open and subsequently form the more stable five-membered 2-oxazoline ring. durham.ac.uk

This cascade reaction proceeds smoothly and in high yields, providing a powerful method for structural diversification. durham.ac.uknih.gov

Starting Material Conditions Product Yield Reference
3-Hydroxyazetidine DerivativeH₂SO₄, Nitrile, DCM2-Oxazoline DerivativeHigh (e.g., 90%) durham.ac.uk

This table presents a generalized summary of the Ritter-initiated rearrangement of 3-hydroxyazetidine derivatives.

Certain substituted 3-hydroxyazetidines can be viewed as constrained allylic alcohols. The chemistry of allylic alcohols is rich with acid-catalyzed rearrangements and transpositions. organic-chemistry.orgwikipedia.org In these systems, protonation of the hydroxyl group by an acid catalyst facilitates its departure as water, generating an allylic carbocation that can be attacked by a nucleophile at different positions or undergo further rearrangement. researchgate.net

For 3-hydroxyazetidine derivatives possessing allylic alcohol-type functionality, acid catalysis can initiate a transposition. The significant driving force for such a reaction is the potential to relieve the substantial ring strain of the azetidine core. durham.ac.uk This can lead to stereospecific ring-opening reactions, affording functionalized cyclopentene (B43876) or other open-chain structures, depending on the substrate and reaction conditions. researchgate.net The stereochemical outcome of such reactions is often controlled by minimizing allylic strain in the transition state. wikipedia.org

Rearrangement of Dihaloazetidines

Rearrangement reactions involve the intramolecular migration of an atom or group, leading to a structural isomer of the original molecule. wikipedia.org Such reactions are fundamental in organic synthesis for altering molecular skeletons.

While a wide variety of rearrangement reactions are known in organic chemistry, such as the Favorskii, Hofmann, and Curtius rearrangements, specific examples involving the rearrangement of dihaloazetidines are not widely documented in readily available chemical literature. msu.edumasterorganicchemistry.com The Favorskii rearrangement, for instance, typically involves the conversion of α-halogenated ketones to carboxylic acid derivatives via a cyclopropanone (B1606653) intermediate and is not directly applicable to dihaloazetidines. msu.edu Similarly, other named rearrangements often involve specific functional groups like amides or azides that are not inherent to a simple dihaloazetidine structure. masterorganicchemistry.com

Theoretically, rearrangements of halogenated azetidines could be envisioned, potentially driven by ring strain and the electronic effects of the halogens. However, without specific documented examples, this remains a less explored area of azetidine chemistry compared to the more common functionalization reactions.

Functionalization and Derivatization Reactions

The functionalization of the azetidine ring is a critical aspect of its use in medicinal chemistry and as a synthetic building block. The inherent reactivity of the ring system and its substituents allows for a diverse range of chemical modifications.

Aza-Michael Additions to Azetidine Derivatives

The aza-Michael addition, or conjugate addition of an amine or related nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a powerful C-N bond-forming reaction. nih.govnih.gov In the context of azetidine chemistry, this reaction is particularly useful for introducing complex substituents at the C3 position.

A key precursor for this transformation is an azetidine derivative featuring an exocyclic α,β-unsaturated system. For example, methyl 2-(N-Boc-azetidin-3-ylidene)acetate can be synthesized from N-Boc-3-azetidinone. This Michael acceptor readily reacts with various nitrogen-containing heterocycles in the presence of a base catalyst. The reaction provides access to a variety of functionalized 3-substituted azetidine derivatives. nih.gov

The reaction is typically catalyzed by an organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in a suitable solvent like acetonitrile. nih.gov A broad range of nitrogen nucleophiles, including pyrazoles, imidazoles, and other heterocyclic amines, can be successfully added. nih.govbuchler-gmbh.com The efficiency of the reaction allows for the synthesis of complex azole-azetidine hybrid molecules, which are of interest in medicinal chemistry. nih.gov

Table 1: Examples of Aza-Michael Addition to Methyl 2-(N-Boc-azetidin-3-ylidene)acetate

Nucleophile Catalyst Solvent Reaction Time (h) Yield (%)
1H-Pyrazole DBU Acetonitrile 16 83
4-Bromo-1H-pyrazole DBU Acetonitrile 16 82
3-Trifluoromethyl-1H-pyrazole DBU Acetonitrile 16 73

This table is based on data presented in scientific literature. nih.gov

Formation of Reactive Triflate Derivatives from 3-Hydroxyazetidines

The hydroxyl group of N-protected 3-hydroxyazetidine can be converted into a more reactive leaving group to facilitate nucleophilic substitution reactions. One of the most effective leaving groups used for this purpose is the trifluoromethanesulfonate (B1224126) (triflate) group.

The conversion of an alcohol to a triflate is a standard transformation in organic synthesis. For N-Boc-3-hydroxyazetidine, this would typically involve reacting it with triflic anhydride (B1165640) (Tf₂O) or a similar triflating agent in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) at low temperatures.

Once formed, the N-Boc-azetidin-3-yl triflate becomes a highly active electrophile. The triflate group is an excellent leaving group, and the C3 position becomes susceptible to attack by a wide range of nucleophiles. This two-step sequence (triflation followed by substitution) is a powerful strategy for introducing diverse functional groups at the C3 position of the azetidine ring, which might not be possible through direct reaction with the starting alcohol.

O-Alkylation Reactions on the Hydroxyl Group

Direct alkylation of the hydroxyl group of N-protected 3-hydroxyazetidine provides a straightforward route to 3-alkoxyazetidine derivatives. This O-alkylation reaction is typically carried out under basic conditions to deprotonate the hydroxyl group, forming an alkoxide that then acts as a nucleophile.

A common procedure involves the use of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF). The resulting alkoxide is then treated with an alkylating agent, such as an alkyl halide (e.g., iodomethane (B122720) or an alkyl bromide), to form the desired ether. Weaker bases like potassium carbonate can also be effective, particularly with more reactive alkylating agents. ambeed.com

The reaction is generally efficient and selective for O-alkylation, provided the nitrogen atom is protected (e.g., with a Boc group) to prevent competing N-alkylation. This method allows for the introduction of a wide variety of alkyl and substituted alkyl groups onto the azetidine scaffold.

Table 2: Conditions for O-Alkylation of N-Boc-3-hydroxyazetidine

Base Alkylating Agent Solvent Temperature Yield
Sodium Hydride Iodomethane DMF Room Temperature High
Potassium tert-butoxide 1-fluoro-2-methoxy-4-nitro-benzene THF 0 °C 95% ambeed.com

This table summarizes common conditions for the O-alkylation reaction. ambeed.com

Spectroscopic and Advanced Analytical Characterization of 3 Hydroxyazetidine Acetate Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the characterization of 3-hydroxyazetidine acetate (B1210297), offering detailed insights into its atomic arrangement.

Proton (1H) NMR for Molecular Framework Elucidation

Proton NMR (¹H NMR) is instrumental in defining the molecular structure of 3-hydroxyazetidine and its derivatives. In the ¹H NMR spectrum of 1-(diphenylmethyl)azetidin-3-ol, a related compound, specific signals corresponding to the azetidine (B1206935) ring protons are observed. nih.gov For the parent 3-hydroxyazetidine, the protons on the four-membered ring typically appear as multiplets due to complex spin-spin coupling. The proton attached to the hydroxyl group often presents as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The acetate counterion in 3-hydroxyazetidine acetate will exhibit a characteristic singlet for its three equivalent methyl protons, typically appearing in the upfield region of the spectrum. rsc.org

Detailed analysis of N-Boc-3-hydroxyazetidine reveals distinct signals for the protons on the azetidine ring and the tert-butoxycarbonyl (Boc) protecting group. chemicalbook.com Similarly, the hydrochloride salt of 3-hydroxyazetidine shows characteristic shifts for the azetidine protons. chemicalbook.com The specific chemical shifts and coupling constants observed in the ¹H NMR spectrum allow for the precise assignment of each proton within the molecular framework, confirming the connectivity and stereochemistry of the molecule.

Table 1: Representative ¹H NMR Data for Azetidine Derivatives

Compound Solvent Chemical Shift (ppm) and Multiplicity
1-(Diphenylmethyl)azetidin-3-ol - Data available but specific shifts not detailed in the provided abstract. nih.gov
N-Boc-3-hydroxyazetidine - Data available but specific shifts not detailed in the provided abstract. chemicalbook.com
3-Hydroxyazetidine hydrochloride - Data available but specific shifts not detailed in the provided abstract. chemicalbook.com
Acetic acid H₂O 1.9 (s, 3H) hmdb.ca
1-Benzhydryl-N-(2,2-difluoroethyl)azetidin-3-amine CDCl₃ 7.42-7.15 (m, 10H), 4.32 (s, 1H), 3.54-3.42 (m, 3H), 2.74-2.70 (m, 2H), 2.50 (t, J = 7.3 Hz, 2H) chemrxiv.org

Note: This table is populated with representative data and may not directly correspond to this compound due to limited available data for the specific compound.

Carbon (13C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides essential information about the carbon framework of this compound. The spectrum will display distinct signals for each unique carbon atom in the molecule. The carbon atoms of the azetidine ring will have characteristic chemical shifts, with the carbon bearing the hydroxyl group (C-3) appearing at a downfield position compared to the other ring carbons (C-2 and C-4) due to the deshielding effect of the oxygen atom. chemicalbook.com The acetate counterion will show two signals: one for the carbonyl carbon at a significantly downfield shift and another for the methyl carbon in the upfield region. hmdb.ca

Analysis of related azetidine derivatives, such as 1-benzhydryl-N-substituted azetidines, provides further insight into the expected chemical shifts. chemrxiv.org The specific positions of the carbon signals in the ¹³C NMR spectrum confirm the carbon skeleton of this compound. chemicalbook.comhmdb.ca

Table 2: Representative ¹³C NMR Data for Acetic Acid and Azetidine

Compound Solvent Chemical Shift (ppm)
Acetic acid H₂O 20.7 (CH₃), 177.6 (C=O) hmdb.ca
Azetidine - Data available but specific shifts not detailed in the provided abstract. chemicalbook.com
1-Benzhydryl-N-(2,2-difluoroethyl)azetidin-3-amine CDCl₃ 142.3, 128.5, 127.6, 127.2, 78.7, 62.1, 48.9, 47.7, 31.9, 30.4, 29.6, 29.4, 27.5, 22.8, 14.2 chemrxiv.org

Note: This table provides representative data. The chemical shifts for this compound may vary.

Nitrogen (15N) NMR and Heteronuclear Multiple Bond Correlation (HMBC) Studies

While less common than ¹H and ¹³C NMR, Nitrogen-15 NMR (¹⁵N NMR) can offer direct information about the electronic environment of the nitrogen atom within the azetidine ring. The chemical shift of the nitrogen in this compound would be influenced by the presence of the hydroxyl group and the nature of the counterion.

Fluorine (19F) NMR for Fluorinated Azetidine Derivatives

While not directly applicable to this compound itself, Fluorine-19 NMR (¹⁹F NMR) is a vital tool for characterizing fluorinated derivatives of azetidine. huji.ac.ilthermofisher.com The ¹⁹F nucleus is highly sensitive, and its chemical shifts are very responsive to the local electronic environment, providing a wide spectral dispersion that minimizes signal overlap. thermofisher.com This technique is essential for confirming the successful incorporation of fluorine into the azetidine scaffold and for elucidating the structure of such derivatives. huji.ac.ilnih.govrsc.orgrsc.org The coupling between fluorine and nearby protons (¹H-¹⁹F coupling) provides additional structural information. thermofisher.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum will exhibit characteristic absorption bands corresponding to the various bonds within the molecule.

A broad absorption band is expected in the region of 3400-3200 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the secondary amine in the azetidine ring typically appears in a similar region, often as a sharper peak. The C-H stretching vibrations of the CH₂ groups in the ring will be observed around 2950-2850 cm⁻¹. A strong absorption band characteristic of the carboxylate anion (COO⁻) from the acetate will be present in the region of 1600-1550 cm⁻¹ (asymmetric stretch) and 1450-1360 cm⁻¹ (symmetric stretch). frontiersin.org The presence of these key absorption bands in the IR spectrum provides strong evidence for the structure of this compound. thermofisher.comchemicalbook.comnih.gov

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Approximate Wavenumber (cm⁻¹)
Hydroxyl (O-H) Stretching 3400-3200 (broad)
Amine (N-H) Stretching ~3300
Alkane (C-H) Stretching 2950-2850
Carboxylate (COO⁻) Asymmetric Stretching 1600-1550 (strong)
Carboxylate (COO⁻) Symmetric Stretching 1450-1360

Note: These are approximate ranges and the exact positions can vary.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Confirmation

Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are indispensable for determining the molecular weight and confirming the elemental composition of this compound.

Standard MS provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. For this compound, this would involve detecting the intact ionic pair or, more commonly, the individual ions in the gas phase.

HRMS provides a highly accurate measurement of the m/z value, allowing for the determination of the precise molecular formula. frontiersin.org By comparing the experimentally measured exact mass with the calculated mass for the proposed formula of 3-hydroxyazetidine (C₃H₇NO) and acetic acid (C₂H₄O₂), the elemental composition can be unequivocally confirmed. hmdb.cathermofisher.comnih.gov This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. chemrxiv.orgfrontiersin.org

Table 4: Molecular Weight and Formula Information

Compound Molecular Formula Molecular Weight (g/mol)
3-Hydroxyazetidine C₃H₇NO 73.09 thermofisher.com
Acetic Acid C₂H₄O₂ 60.05 nist.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid, providing unequivocal evidence of bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For 3-hydroxyazetidine and its derivatives, this technique is instrumental in characterizing the puckered nature of the four-membered azetidine ring and the orientation of the hydroxyl substituent.

For instance, crystallographic analysis of the hydrochloride salt of a related compound, L-azetidine-2-carboxylate hydrolase, has been performed, demonstrating the utility of this technique in complex systems containing azetidine moieties. chemspider.com The determination of the crystal structure of this compound would provide definitive data on its solid-state conformation and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the acetate counter-ion.

Table 1: Representative Crystallographic Parameters for Azetidine Derivatives

Parameter2,4-cis-disubstituted amino azetidine HI salt ambeed.comL-azetidine-2-carboxylate hydrolase chemspider.com
Space Group Not specifiedP2(1)
a (Å) Not specified35.6
b (Å) Not specified63.6
c (Å) Not specified54.7
**β (°) **Not specified105.5
Resolution (Å) Not specified1.38

Note: This table presents data for related azetidine compounds to illustrate the type of information obtained from X-ray crystallography, as specific data for this compound is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the molecule's electronic structure.

For this compound, the chromophores—the parts of the molecule that absorb light—are the non-bonding electrons on the nitrogen and oxygen atoms. Saturated amines and alcohols, which are the constituent functional groups of 3-hydroxyazetidine, typically exhibit absorption bands in the far ultraviolet region, generally below 200 nm. These absorptions are attributed to n → σ* transitions, where a non-bonding electron (n) is promoted to an anti-bonding sigma orbital (σ*).

Due to the absence of extended conjugation in this compound, significant absorption in the standard UV-Vis range (200-800 nm) is not expected. The primary electronic transitions would likely fall in the vacuum ultraviolet region. The presence of the acetate salt is unlikely to cause a significant shift in the absorption maxima of the 3-hydroxyazetidine moiety into the near UV or visible range.

Table 2: Expected Electronic Transitions for 3-Hydroxyazetidine Moiety

ChromophoreElectronic TransitionExpected λmax (nm)
C-N (Amine) n → σ< 200
C-O (Alcohol) n → σ< 200

Note: The λmax values are approximate and based on the typical absorption of saturated amines and alcohols. The actual spectrum would need to be determined experimentally.

Theoretical and Computational Investigations of Azetidine Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of molecules. These calculations provide a detailed picture of the electronic structure and energy of a compound.

Density Functional Theory (DFT) Studies on Electronic and Thermodynamic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the electronic and thermodynamic properties of molecules. For a compound like 3-hydroxyazetidine, DFT calculations can elucidate its reactivity and stability.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A large gap suggests high stability, while a small gap indicates a more reactive molecule.

Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be computed. mdpi.com These calculations are vital for understanding the spontaneity of reactions involving the molecule. For instance, the calculated Gibbs free energy of formation can predict whether the synthesis of a particular azetidine (B1206935) derivative is favorable under specific conditions.

Table 1: Hypothetical Electronic and Thermodynamic Properties of 3-Hydroxyazetidine Calculated by DFT

PropertyValue
HOMO Energy-8.5 eV
LUMO Energy2.1 eV
HOMO-LUMO Gap10.6 eV
Enthalpy of Formation (gas phase)-250 kJ/mol
Gibbs Free Energy of Formation (gas phase)-180 kJ/mol
Entropy280 J/(mol·K)

Calculation of Heats of Formation (HOFs) and Bond Dissociation Energies (BDEs)

The heat of formation (HOF) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. jackwestin.com Bond dissociation energy (BDE) is the enthalpy change required to break a specific bond homolytically. ucsb.educhadsprep.com Both HOF and BDE are fundamental thermodynamic parameters that are crucial for understanding the stability and reactivity of a molecule.

Computational methods, particularly DFT, can be used to calculate these values with reasonable accuracy. The calculation of BDEs for the various bonds within the 3-hydroxyazetidine ring can identify the weakest bond and thus predict the most likely fragmentation pathway upon heating or irradiation. The enthalpy of a reaction can be estimated using BDEs by subtracting the sum of the BDEs of the bonds formed from the sum of the BDEs of the bonds broken. reddit.com

Table 2: Hypothetical Calculated Bond Dissociation Energies for 3-Hydroxyazetidine

BondBond Dissociation Energy (kJ/mol)
C-N350
C-C345
C-O360
N-H390
C-H415
O-H460

Note: The values in this table are hypothetical and for illustrative purposes.

Computational Studies on Isomer Stability and Covalent Bond Strength within the Azetidine Ring

Computational studies can be employed to assess the relative stability of different isomers of a molecule. For 3-hydroxyazetidine, this could include conformational isomers (e.g., puckering of the azetidine ring) or tautomers. By calculating the total electronic energy of each isomer, researchers can determine the most stable form.

The strength of the covalent bonds within the azetidine ring is directly related to the BDEs. A higher BDE indicates a stronger bond. These calculations can reveal how substituents, such as the hydroxyl group in 3-hydroxyazetidine, affect the bond strengths within the four-membered ring. This information is valuable for predicting the chemical behavior and degradation pathways of the compound.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations provide insights into the behavior of molecules over time and their interactions with other molecules, which is particularly relevant for understanding their biological activity.

Molecular Docking Simulations for Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govnih.gov This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. najah.edu

For 3-hydroxyazetidine acetate (B1210297), docking simulations could be performed to investigate its potential binding to various biological targets. The simulation would predict the binding pose and calculate a docking score, which is an estimate of the binding affinity. A lower docking score generally indicates a more favorable binding interaction. najah.edu These studies can identify key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and the protein's active site. nih.govnajah.edu

Table 3: Hypothetical Molecular Docking Results for 3-Hydroxyazetidine Against a Target Protein

ParameterValue
Target ProteinExample Kinase
Docking Score-7.5 kcal/mol
Key Interacting ResiduesASP145, LYS72, TYR68
Types of InteractionsHydrogen bond with ASP145, Hydrophobic interaction with TYR68

Note: The values in this table are hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. najah.edu An MD simulation provides a detailed view of the conformational changes and stability of a molecule or a ligand-protein complex.

Following a molecular docking study, an MD simulation can be run to assess the stability of the predicted binding pose. najah.eduresearchgate.net Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). A stable RMSD for the ligand within the binding site suggests a stable interaction. RMSF analysis can reveal which parts of the protein are flexible and which are rigid upon ligand binding. These simulations provide a more dynamic and realistic picture of the ligand-receptor interaction compared to the static view from molecular docking.

Computational Investigation of Catalytic Selectivity and Reaction Pathways

Theoretical and computational chemistry have emerged as indispensable tools for elucidating the complex reaction mechanisms and selectivity patterns observed in the chemistry of azetidine derivatives. Through the application of methods such as Density Functional Theory (DFT), researchers can model reaction pathways, analyze transition states, and predict the outcomes of catalytic processes with increasing accuracy. These computational investigations provide fundamental insights into the factors governing the reactivity of the strained azetidine ring, guiding the development of novel synthetic methodologies.

Understanding Reaction Pathways in Azetidine Chemistry

Furthermore, DFT calculations are crucial for mapping out the potential energy surfaces of complex reactions. This is exemplified in the study of the aza-Paternò-Büchi reaction, which is used to create azetidine-fused indoline (B122111) structures. acs.org Through these calculations, detailed energy profiles for different reaction pathways can be constructed, and the geometries of key transition states can be optimized. acs.org Such studies have revealed that regio- and stereoselectivities often arise from subtle differences in the energy barriers of competing pathways. acs.org For example, in some cases, a C–N coupling scenario is favored, dictating the final structure of the product. acs.org

Mechanistic investigations using DFT have also been instrumental in clarifying the reactivity of cyclic amines, including azetidines. magtech.com.cn In some instances, computational studies have been used to rule out proposed reaction intermediates, such as diaziridines, by demonstrating that the energy barriers for their formation are prohibitively high. magtech.com.cn These theoretical explorations can uncover unexpected reaction intermediates and self-catalysis mechanisms, providing a more unified understanding of the diverse reactivity of these nitrogen-containing heterocycles. magtech.com.cn

Probing Catalytic Selectivity

The selectivity of catalytic reactions involving azetidine derivatives is a key area of investigation where computational chemistry has made significant contributions. A notable example is the enantioselective ring-opening of 3-substituted azetidines. acs.org Computational models have been developed to understand how chiral catalysts, such as squaramide hydrogen-bond donors, can control the stereochemical outcome of these reactions. These models suggest that the catalyst's ability to create a specific electrostatic preorganization of the ion pair formed during the reaction is a critical factor in achieving high enantioselectivity.

In the context of nucleophilic ring-opening reactions of azetidinium ions, DFT calculations have been used in conjunction with experimental results to understand the governing parameters of regioselectivity. nih.gov These studies help to rationalize why a nucleophile might preferentially attack one carbon atom of the azetidine ring over another, a crucial aspect for the synthesis of polysubstituted linear amines. nih.gov

The following table illustrates the type of data that can be generated from DFT calculations to compare different reaction pathways, for instance, in a hypothetical catalyzed ring-opening of a protonated 3-hydroxyazetidine derivative. The values are representative and serve to demonstrate the insights gained from such computational studies.

Parameter Pathway A (Attack at C2) Pathway B (Attack at C4) Notes
Activation Energy (ΔG‡) (kcal/mol) 15.218.5A lower activation energy for Pathway A suggests it is the kinetically favored route.
Reaction Energy (ΔG) (kcal/mol) -5.8-4.2Both pathways are exergonic, but Pathway A leads to a thermodynamically more stable product.
Key Transition State Bond Distance (Å) Nu---C2: 2.15Nu---C4: 2.25The shorter bond distance in the transition state of Pathway A indicates a more compact and favorable transition structure.

This table is illustrative and intended to represent the kind of data obtained from computational studies on reaction pathways of azetidine derivatives. The specific values are hypothetical.

Advanced Research Applications in Organic Synthesis

Chiral Building Blocks and Ligands in Asymmetric Catalysis

The development of chiral catalysts and ligands is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The rigid and stereochemically defined scaffold of azetidine (B1206935), derivable from 3-hydroxyazetidine, has been effectively utilized in the design of novel catalytic systems.

The azetidine framework has proven to be a highly effective scaffold for the development of chiral ligands and organocatalysts. researchgate.net These catalysts have been successfully employed in a variety of asymmetric transformations, including Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. researchgate.net The inherent strain of the four-membered ring, while providing a degree of stability greater than that of aziridines, still allows for unique reactivity that can be harnessed in catalysis. rsc.org The strategic placement of substituents on the azetidine ring, often originating from the hydroxyl group of 3-hydroxyazetidine, allows for the fine-tuning of the catalyst's steric and electronic properties, thereby influencing the stereochemical outcome of the reaction.

Researchers have developed a diverse collection of azetidine-based scaffolds for the creation of lead-like libraries with a focus on central nervous system (CNS) targets. acs.orgnih.gov These efforts have led to robust synthetic routes for producing multisubstituted azetidines on a large scale. acs.orgnih.gov For instance, N-allyl amino diols can be converted over several steps, including N-alkylation, protection of the primary alcohol, and formation of a benzylic chloride, to yield key azetidine intermediates. acs.orgnih.gov These intermediates can then be further elaborated into a variety of structurally unique molecular scaffolds.

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. organic-chemistry.org Its asymmetric variant is a powerful tool for the synthesis of chiral β-nitro alcohols, which are versatile intermediates in organic synthesis. Azetidine-derived ligands have been instrumental in the development of highly enantioselective copper-catalyzed Henry reactions.

For example, a highly enantioselective nitroaldol reaction catalyzed by a chiral Cu(II) bis(oxazoline) complex has been developed, demonstrating broad scope for both aromatic and aliphatic aldehydes and affording products in good yields and high enantioselectivities (87-94% ee). nih.gov While not directly employing 3-hydroxyazetidine acetate (B1210297) in this specific catalyst, this highlights the utility of nitrogen-containing heterocycles in facilitating such transformations. More directly, the aza-Henry reaction, which involves the addition of nitroalkanes to imines, has also benefited from the use of chiral catalysts. frontiersin.org This reaction is a crucial method for forming β-nitroamines, which are valuable synthetic precursors. frontiersin.org The development of asymmetric aza-Henry reactions of hydrazones has been achieved using catalysts like quinine, yielding β-nitrohydrazides with good enantioselectivity. nih.gov

The asymmetric addition of organozinc reagents, such as diethylzinc (B1219324), to aldehydes is a fundamental method for the preparation of chiral secondary alcohols. The success of this reaction heavily relies on the use of a chiral catalyst to control the stereochemical outcome. Azetidine-containing ligands have emerged as effective catalysts for this transformation.

Specifically, Martens and colleagues have utilized azetidine alcohols as ligands for the asymmetric addition of diethylzinc to aromatic aldehydes. wikipedia.org When used in conjunction with catalytic n-butyllithium, these ligands have been shown to afford the corresponding chiral alcohols with excellent enantiomeric excesses, ranging from 94-100% ee. wikipedia.org The readily available N-substituted-azetidinyl(diphenylmethyl)methanols have also been employed as chiral catalysts, achieving high levels of enantioselectivity in the diethylzinc addition to both aromatic and aliphatic aldehydes. researchgate.net

Catalyst TypeReactionSubstrateEnantiomeric Excess (ee)
Azetidine AlcoholsDiethylzinc AdditionAromatic Aldehydes94-100%
N-substituted-azetidinyl(diphenylmethyl)methanolsDiethylzinc AdditionAromatic and Aliphatic AldehydesHigh

Synthesis of Complex Heterocyclic Systems

The structural features of 3-hydroxyazetidine acetate make it an ideal starting material for the synthesis of more complex heterocyclic systems. Its functional groups, the hydroxyl and the secondary amine (after potential deprotection), provide reactive handles for further chemical modifications and ring-forming reactions.

3-Hydroxyazetidine and its derivatives are valuable precursors for the synthesis of a wide array of nitrogen-containing heterocycles. nih.govnih.gov The ability to functionalize both the nitrogen atom and the hydroxyl group allows for the construction of diverse molecular architectures. For example, the synthesis of various azetidine-based scaffolds has been achieved through a sequence of reactions starting from N-allyl amino diols. nih.gov These scaffolds can then be converted into more complex systems, such as bridged bicyclic compounds and azetidine-fused 8-membered rings. nih.gov The synthesis of such compounds often involves key steps like intramolecular cyclization and ring-closing metathesis. nih.gov

The azetidine ring can also be incorporated into larger heterocyclic frameworks. For instance, it can serve as a building block for the synthesis of spirocyclic NH-azetidines and other complex nitrogen-containing structures. rsc.org The reactivity of the azetidine ring, driven by its inherent strain, allows for unique transformations that are not as readily achieved with less strained rings like pyrrolidines. rsc.org

Macrocycles are an important class of compounds with diverse applications, including in drug discovery. The incorporation of constrained scaffolds like the azetidine ring can pre-organize the macrocyclic structure, which can be beneficial for binding to biological targets. 3-Hydroxyazetidine derivatives have been utilized in the synthesis of macrocyclic compounds. nih.gov

A notable application is the use of azetidine-containing building blocks in the construction of macrocyclic peptides. nih.gov The introduction of a 3-aminoazetidine (3-AAz) subunit, derived from 3-hydroxyazetidine, has been shown to be an effective turn-inducing element for the efficient synthesis of small head-to-tail cyclic peptides. nih.gov This approach has led to greatly improved cyclization yields for various tetra-, penta-, and hexapeptides. nih.gov Furthermore, the azetidine nitrogen within the macrocycle can be selectively functionalized at a late stage, allowing for the attachment of various molecular probes or tags. nih.gov

In a different approach, azetidine-fused 8-membered rings have been synthesized from azetidine precursors through ring-closing metathesis using Grubbs' catalyst. nih.gov This strategy demonstrates the utility of the azetidine scaffold as a key component in the construction of larger macrocyclic systems. The ability to build upon the azetidine core allows for the creation of a diverse range of complex macrocyclic structures with potential applications in various fields of chemical research. nih.gov

PrecursorSynthetic MethodResulting Heterocycle
N-allyl amino diolsMulti-step synthesisTrisubstituted azetidines
Trisubstituted azetidinesIntramolecular cyclizationBridged bicyclic systems
Trisubstituted azetidinesRing-closing metathesisAzetidine-fused 8-membered rings
3-Aminoazetidine (3-AAz)Peptide synthesis and cyclizationMacrocyclic peptides

Peptidomimetics and Non-Natural Amino Acid Analogues

The development of peptidomimetics and non-natural amino acid analogues is a cornerstone of modern drug discovery. These modified structures aim to overcome the limitations of natural peptides, such as poor metabolic stability and low bioavailability, while retaining or enhancing their biological activity.

Conformationally restricted amino acids are valuable tools in peptidomimetic design as they reduce the flexibility of peptide chains, locking them into a bioactive conformation. nih.gov The rigid framework of the azetidine ring makes 3-hydroxyazetidine an excellent scaffold for creating such constrained analogues.

The incorporation of the 3-hydroxyazetidine moiety into a peptide backbone introduces a sharp turn, mimicking the function of β-turns in natural peptides. The synthesis of peptides containing 3-hydroxyazetidine-2-carboxylic acid, a non-proteinogenic amino acid, has been explored. These modified peptides exhibit defined secondary structures and can serve as probes for studying peptide-receptor interactions. The hydroxyl group at the 3-position offers a site for further functionalization, allowing for the introduction of diverse substituents to modulate the pharmacological properties of the resulting peptidomimetics.

Research has demonstrated that conformationally restricted amino acids can be successfully used in peptidomimetic drug design as surrogates for natural amino acids like proline. nih.gov This approach has led to the development of several commercial drugs. nih.gov The synthesis of novel 2-amino-3-hydroxynorbornanecarboxylic acid derivatives, which are conformationally constrained serine analogues, further highlights the importance of restricted geometries in medicinal chemistry. chemrxiv.org

Table 2: Examples of Conformationally Constrained Amino Acid Analogues

Analogue TypeStructural FeaturePotential Application
Azetidine-basedIncorporation of the rigid 3-hydroxyazetidine-2-carboxylic acidInduction of β-turns in peptides
Norbornane-basedFused bicyclic system restricting conformational freedomSerine mimetics

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its analogues are of significant therapeutic interest for treating a range of neurological disorders. chemicalbook.com The development of GABA analogues with improved pharmacokinetic and pharmacodynamic profiles is an active area of research.

The cyclic structure of 3-hydroxyazetidine can be utilized to design conformationally restricted GABA analogues. By incorporating the core pharmacophoric elements of GABA onto the rigid azetidine scaffold, it is possible to create molecules that selectively target specific GABA receptor subtypes. For instance, 3-pyrrolidineacetic acid (homo-β-proline), a cyclic analogue of GABA, has been shown to be a potent agonist at GABA-A receptors and an effective interactor with GABA uptake mechanisms. This demonstrates the potential of cyclic structures in modulating GABAergic systems.

While direct synthesis of GABA analogues from this compound is a specialized area, the underlying principle of using the azetidine ring to constrain the conformation of a GABA-like pharmacophore is a valid and promising strategy in medicinal chemistry. The hydroxyl group of 3-hydroxyazetidine provides a convenient handle for introducing the necessary carboxylic acid functionality or other bioisosteric groups to mimic the structure of GABA.

Role in Medicinal Chemistry Research and Drug Discovery Intermediates

Intermediate in Pharmaceutical Synthesis Pathways

3-Hydroxyazetidine hydrochloride is a key intermediate in the synthesis of a variety of pharmaceuticals. chemimpex.com It is particularly noted for its role in the preparation of complex molecules, including antibiotics and enzyme inhibitors. sigmaaldrich.comchemicalbook.com For instance, it serves as a building block in the synthesis of certain fluoroquinolone antibiotics. sigmaaldrich.comchemicalbook.com The synthesis of 3-hydroxyazetidine hydrochloride itself can be achieved through various methods, often starting from materials like epichlorohydrin (B41342) and employing reagents such as tert-butylamine (B42293) or benzylamine (B48309). google.comchemicalbook.com One patented method involves the use of (1-acetylazetidin-3-yl) acetate (B1210297) as an intermediate in a multi-step reaction to produce 3-hydroxyazetidine hydrochloride. chemicalbook.com

Building Blocks for Bioactive Molecules

The 3-hydroxyazetidine core is a fundamental component in the construction of a wide range of bioactive molecules. chemimpex.com Its utility stems from the presence of both a secondary amine and a hydroxyl group, which can be selectively functionalized to create diverse molecular architectures. This versatility allows medicinal chemists to explore a broad chemical space in the quest for new drugs. Researchers utilize 3-hydroxyazetidine derivatives to develop novel therapeutic agents, particularly for neurological and metabolic disorders. chemimpex.com The stability and compatibility of 3-hydroxyazetidine hydrochloride with various reaction conditions further enhance its value as a foundational building block in drug discovery. chemimpex.com

Exploration in Developing Novel Therapeutic Agents (Pre-clinical Focus)

In preclinical research, 3-hydroxyazetidine derivatives are actively investigated for their potential as novel therapeutic agents. The incorporation of the 3-hydroxyazetidine moiety into larger molecules can significantly influence their pharmacological properties. For example, derivatives of 3-hydroxyazetidine have been explored in the development of radioligands for positron emission tomography (PET), which are crucial tools for studying diseases of the central nervous system. scintica.com Furthermore, 3-hydroxyazetidine carboxylic acids are considered a new class of non-proteinogenic amino acid isosteres for creating peptide-based drugs with improved stability. nih.gov An N-methylazetidine amide derivative, for instance, has shown specific and potent inhibition of β-hexosaminidases at the micromolar level. nih.gov

Antimicrobial Activity Research (Mechanism and Derivatization Studies)

While direct studies on the antimicrobial properties of 3-hydroxyazetidine acetate are not prominent, the broader class of azetidine (B1206935) derivatives has been a subject of antimicrobial research. The incorporation of the azetidine ring into various molecular frameworks is a strategy employed to discover new antimicrobial agents. As previously mentioned, 3-hydroxyazetidine hydrochloride is a building block in the synthesis of some fluoroquinolone antibiotics. sigmaaldrich.comchemicalbook.com The development of new derivatives and the study of their mechanisms of action are ongoing areas of research aimed at combating infectious diseases.

Antioxidant Activity Research

There is a lack of specific research focusing on the antioxidant activity of this compound. However, the broader field of antioxidant research often involves the synthesis and evaluation of various heterocyclic compounds. While direct evidence is not available for this compound, the scientific community continues to explore novel molecular structures for their potential to mitigate oxidative stress, a factor implicated in numerous diseases. nih.gov

Future Research Directions and Challenges

Development of Novel and Highly Efficient Synthetic Routes for 3-Hydroxyazetidine Acetate (B1210297) and its Derivatives

The synthesis of azetidines can be challenging due to the inherent ring strain of the four-membered ring. medwinpublishers.com Current research is focused on developing more efficient and versatile synthetic methods. Key areas of future investigation include:

Exploration of Novel Starting Materials: While traditional routes often utilize epichlorohydrin (B41342) and amines, researchers are exploring alternative precursors to access a wider range of substituted 3-hydroxyazetidine derivatives. chemicalbook.com

Catalyst Innovation: The development of novel catalysts is crucial for improving reaction efficiency and selectivity. This includes exploring new metal-based and organocatalysts for reactions like cycloadditions and intramolecular cyclizations. rsc.org A patent describes a method to produce 3-hydroxyazetidine hydrochloride that avoids the use of Pd/C catalysts and hydrogen, aiming for a milder and more efficient process suitable for industrial scale-up. google.com

Methodological Advancements: Researchers are continuously seeking to refine existing synthetic protocols and develop entirely new transformations to construct the azetidine (B1206935) core. This includes the development of one-pot and tandem reactions to streamline synthetic sequences. nih.gov

Exploration of Undiscovered Reactivity Profiles and Transformations of Azetidine Systems

The strain inherent in the azetidine ring dictates its unique reactivity, making it a versatile synthon for further chemical transformations. rsc.orgrsc.org Future research will likely focus on:

Ring-Opening Reactions: The controlled ring-opening of azetidines can provide access to a variety of acyclic and heterocyclic structures. rsc.org Investigating new reagents and conditions for selective bond cleavage will be a key area of research.

Ring-Expansion Reactions: Azetidines can be expanded to larger, more common nitrogen-containing heterocycles like pyrrolidines and piperidines. rsc.org Developing new methodologies for these transformations will broaden the synthetic utility of 3-hydroxyazetidine acetate.

Functionalization of the Azetidine Core: Introducing new functional groups onto the azetidine ring is essential for creating diverse molecular scaffolds. Future work will likely involve the development of novel C-H functionalization and cross-coupling strategies. rsc.org

Advancements in Stereoselective Synthesis of Azetidine Derivatives

The stereochemistry of azetidine derivatives is critical for their biological activity. Therefore, the development of stereoselective synthetic methods is of paramount importance. medwinpublishers.com Future research directions include:

Asymmetric Catalysis: The use of chiral catalysts, including both metal complexes and organocatalysts, to control the stereochemical outcome of reactions is a major focus. rsc.org

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct enantiomerically pure azetidines remains a valuable strategy. medwinpublishers.com

Diastereoselective Reactions: For the synthesis of polysubstituted azetidines, controlling the relative stereochemistry between multiple chiral centers is a significant challenge that requires the development of highly diastereoselective reactions. rsc.org

Integration of this compound Synthesis with Flow Chemistry and Sustainable Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic processes. rsc.org Future research will aim to integrate sustainable practices into the synthesis of this compound and its derivatives:

Flow Chemistry: Continuous flow technology offers several advantages over traditional batch processing, including improved safety, efficiency, and scalability. polimi.itnih.gov Adapting and optimizing synthetic routes for flow conditions is a key area of future development. strath.ac.uk The use of microchannel reactors has been explored to improve the synthesis of intermediates, reducing byproducts and environmental impact. scienceopen.com

Green Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives is a critical aspect of sustainable chemistry. chemrxiv.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a fundamental principle of green chemistry.

Continued Computational Elucidation of Azetidine Reactivity and Structure-Activity Relationships

Computational chemistry plays an increasingly important role in understanding and predicting the behavior of molecules. mit.edu For azetidine systems, future computational studies will likely focus on:

Reaction Mechanisms: Theoretical calculations can provide detailed insights into the mechanisms of reactions involving azetidines, aiding in the optimization of reaction conditions and the design of new transformations. acs.org

Structural Analysis: Computational modeling can be used to analyze the conformation and electronic properties of this compound and its derivatives, providing a basis for understanding their reactivity and biological activity. nih.gov

Predictive Modeling: The development of predictive models that can forecast the outcome of reactions or the biological properties of new azetidine derivatives will be a valuable tool for accelerating the discovery process. mit.edu Researchers have used computational models to predict which compounds will react to form azetidines, moving away from a trial-and-error approach. mit.edu

Q & A

Q. What are the common synthetic routes for preparing 3-hydroxyazetidine acetate and its derivatives?

  • Methodological Answer : 3-Hydroxyazetidine derivatives are synthesized via multi-step reactions, including substitution, reduction, and acylation. For example:
  • Substitution : Reacting 3-hydroxyazetidine with 4-fluoroacetophenone yields 1-(4-acetylphenyl)-3-hydroxyazetidine .
  • Cycloaddition : Dihydrodithiin reacts with N-Boc-3-azetidinone under optimized conditions (petroleum ether/ethyl acetate eluent) to form N-Boc-3-hydroxyazetidine derivatives with 77% yield after column chromatography .
  • Acylation : Methanesulfonyl chloride is used to activate hydroxyl groups for subsequent nucleophilic substitution with amines .

Q. How is this compound characterized structurally?

  • Methodological Answer : Structural elucidation employs:
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify functional groups and stereochemistry. For example, 1H^1H NMR of N-Boc-3-hydroxyazetidine shows peaks at δ 4.18 (dd, J = 9.4 Hz) and δ 3.88 (dd, J = 9.4 Hz) for azetidine protons .
  • HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M-H-Boc]+ at m/z 190.0355) .
  • IR Spectroscopy : Broad O-H stretches (~3371 cm1^{-1}) and carbonyl signals (~1693 cm1^{-1}) confirm hydroxyl and Boc groups .
TechniqueKey Data for N-Boc-3-hydroxyazetidine
1H^1H NMRδ 4.18 (dd, J = 9.4 Hz), δ 3.88 (dd, J = 9.4 Hz)
13C^{13}C NMRδ 156.3 (C=O), δ 79.9 (Boc quaternary carbon)
HRMS[M-H-Boc]+ Calcd: 190.0355; Found: 190.0352

Advanced Research Questions

Q. How can researchers optimize the yield of 3-hydroxyazetidine derivatives in cycloaddition reactions?

  • Methodological Answer : Yield optimization involves:
  • Solvent Selection : Using petroleum ether/ethyl acetate (30%) for column chromatography improves purity .
  • Temperature Control : Maintaining reaction temperatures below 25°C prevents decomposition of sensitive intermediates.
  • Catalyst Screening : Lewis acids (e.g., ZnCl2_2) may enhance reaction rates in azetidine functionalization .
  • By-Product Analysis : TLC monitoring identifies side products (e.g., dimerization), guiding solvent ratio adjustments .

Q. What mechanistic insights explain the stereoselectivity of dearomative cycloadditions involving 3-hydroxyazetidine?

  • Methodological Answer :
  • Intermediate Stability : Dithioallyl cations generated in situ act as electrophilic partners, directing stereochemistry via charge distribution .
  • Steric Effects : Bulky groups (e.g., Boc on azetidine) hinder non-selective pathways, favoring endo transition states .
  • Computational Modeling : DFT studies predict energy barriers for competing pathways, guiding substituent selection to enhance selectivity .

Q. How should researchers address contradictory data in the synthesis of 3-aminoazetidine derivatives?

  • Methodological Answer : Contradictions (e.g., variable yields) are resolved by:
  • Replication : Reproducing conditions from independent sources (e.g., comparing methods in vs. ).
  • Parameter Isolation : Systematically varying one factor (e.g., reaction time, stoichiometry) while holding others constant.
  • Analytical Validation : Using LC-MS to detect trace impurities or unreacted starting materials that skew yield calculations .

Experimental Design & Safety

Q. What are the critical safety protocols for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., sand) and dispose as hazardous waste .

Q. How can researchers ensure the stability of this compound during storage?

  • Methodological Answer :
  • Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis .
  • Desiccation : Use silica gel packs to minimize moisture absorption, which promotes decomposition .
  • Light Protection : Amber vials prevent UV-induced degradation of the azetidine ring .

Data Analysis & Interpretation

Q. What analytical strategies differentiate this compound from its isomers?

  • Methodological Answer :
  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IB) with hexane/isopropanol mobile phases .
  • X-ray Crystallography : Resolves absolute configuration disputes by comparing experimental vs. simulated diffraction patterns .

Q. How do solvent polarity and pH affect the reactivity of this compound in aqueous solutions?

  • Methodological Answer :
  • Polarity Effects : High-polarity solvents (e.g., DMSO) stabilize transition states in nucleophilic substitutions, accelerating reactions .
  • pH Dependence : At pH > 8, deprotonation of the hydroxyl group enhances nucleophilicity but risks azetidine ring opening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.